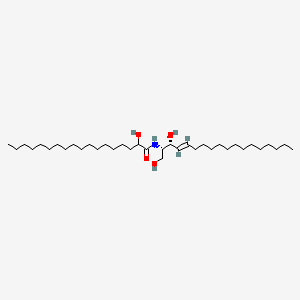
N-2-hydroxystearoylsphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C18 ((±)-2'-hydroxy) Ceramide (d18:1/18:0) (18:0 (2R/S-OH)-Ceramide) is a bioactive sphingolipid found in the stratum corneum layer of mammalian epidermis. 18:0 (2R/S-OH)-Ceramide plays an important role in maintaining normal hydration levels for physiological function of the epidermis.
N-(2/'-(R,S)-hydroxystearoyl)-D-erythro-Sphingosine (18:0 (2R/S-OH)-Ceramide) is a bioactive sphingolipid found in the stratum corneum layer of mammalian epidermis. 18:0 (2R/S-OH)-Ceramide plays an important role in maintaining normal hydration levels for physiological function of the epidermis.
作用機序
Target of Action
Remember, N-2-hydroxystearoylsphingosine plays a pivotal role in cellular communication and homeostasis. Its intricate dance within our membranes orchestrates essential processes. 🌿🔬 .
生物活性
N-2-hydroxystearoylsphingosine, a bioactive sphingolipid, is part of a broader class of compounds known for their significant roles in cellular signaling and membrane structure. This article reviews the biological activities associated with this compound, focusing on its synthesis, metabolic pathways, and physiological implications.
1. Overview of Sphingolipids
Sphingolipids are essential components of cellular membranes and play crucial roles in various biological processes, including cell signaling, apoptosis, and inflammation. This compound is a specific type of ceramide that features a hydroxyl group at the C-2 position of the fatty acid chain. This modification influences its biological activity and interaction with cellular components.
2. Synthesis of this compound
The synthesis of this compound involves the action of ceramide synthases (CerS), particularly CerS3 and CerS6, which are known to utilize 2-hydroxy fatty acyl-CoA substrates. Research indicates that all CerS family members can produce 2-hydroxy-CER when overexpressed in specific cell lines such as HEK293T cells .
Table 1: Ceramide Synthase Family Members and Their Substrate Specificity
| CerS Family Member | Substrate Specificity | Expression Level in Keratinocytes |
|---|---|---|
| CerS1 | Long-chain saturated fatty acids | Moderate |
| CerS2 | Short to medium-chain fatty acids | Low |
| CerS3 | Predominantly expressed in epidermis | High |
| CerS4 | Specific for very long-chain fatty acids | Low |
| CerS5 | Utilizes both saturated and unsaturated fatty acids | Moderate |
| CerS6 | High specificity for 2-hydroxy fatty acids | High |
3. Biological Functions
This compound exhibits several biological activities that are critical for maintaining cellular homeostasis:
3.1 Membrane Structure and Function
This compound contributes to the formation of lipid rafts—microdomains within cell membranes that facilitate signaling pathways. The presence of hydroxyl groups enhances hydrogen bonding within lipid bilayers, potentially affecting membrane fluidity and permeability .
3.2 Role in Cell Signaling
This compound is involved in signaling pathways associated with cell growth and differentiation. Hydroxylated sphingolipids like this compound can modulate the activity of various receptors and enzymes, influencing processes such as apoptosis and inflammation .
4. Case Studies on Biological Activity
Several studies have explored the effects of this compound on different cellular functions:
Case Study 1: Impact on Keratinocyte Differentiation
A study demonstrated that increased levels of 2-hydroxy-CERs, including this compound, were associated with enhanced keratinocyte differentiation. This differentiation is critical for skin barrier function and overall epidermal health .
Case Study 2: Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory properties by modulating cytokine release from immune cells. This effect is particularly relevant in chronic inflammatory conditions where sphingolipid metabolism is disrupted .
5. Future Directions in Research
Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for exploration include:
- Metabolic Pathways: Understanding how this compound interacts with other sphingolipids and metabolic pathways.
- Therapeutic Applications: Investigating its potential as a therapeutic agent in skin disorders or inflammatory diseases.
- Structural Studies: Analyzing the structural characteristics that influence its biological activity.
6. Conclusion
This compound represents a significant area of interest within sphingolipid research due to its diverse biological activities and implications for health and disease. As research progresses, it may unveil new therapeutic avenues for managing conditions linked to sphingolipid metabolism.
特性
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-35,38-40H,3-27,29,31-32H2,1-2H3,(H,37,41)/b30-28+/t33-,34+,35?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZKGWLGVHSOIV-LVTSMTQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857838 |
Source


|
| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34249-41-7 |
Source


|
| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














